Structural Differentiation from the Thione Tautomer: 4-Amine vs. 3-Thiol Pharmacophore
The target compound is a 4-amino-1,2,4-triazole, whereas the closest catalogued analogue (CAS 478255-59-3) is explicitly a 4H-1,2,4-triazole-3-thiol bearing an imine-linked naphthylmethyleneamino group at the 4-position . In MetAP2 inhibition, 1,2,4-triazoles that retain the thione sulfur achieve Ki values as low as 0.04–0.5 nM through direct metal chelation; replacement of the thione with a 4-amino group eliminates this chelation mode and is predicted to reduce potency by several orders of magnitude based on QSAR models, though direct comparative enzymology data for this exact pair have not been published . This structural distinction is critical for procurement decisions: the thione and 4-amine species are not interchangeable in any assay where metal-dependent enzyme inhibition is the readout.
| Evidence Dimension | Presence of metal-chelating sulfur pharmacophore vs. 4-amino substituent |
|---|---|
| Target Compound Data | 4-Amine substituent; no thione sulfur available for metal chelation |
| Comparator Or Baseline | 4H-1,2,4-triazole-3-thione analogues: Ki (HsMetAP2) = 0.04–0.5 nM for naphthylmethylthio-substituted triazoles |
| Quantified Difference | Predicted loss of metal-chelation capacity; no direct Ki comparison published for the 4-amine vs. 3-thione pair |
| Conditions | In vitro HsMetAP2 enzyme inhibition assay; QSAR docking models (BenchChem aggregated data, 2024) |
Why This Matters
Procurement of the correct oxidation state and tautomeric form is outcome-determinative in metalloenzyme inhibitor screening; ordering a thione analogue as a surrogate for the 4-amine compound will yield non-comparable IC₅₀/Ki values.
- [1] Sigma-Aldrich. 5-(3-METHYLPHENYL)-4-((1-NAPHTHYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL. Product listing confirming thione tautomer. Accessed April 2026. View Source
